3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

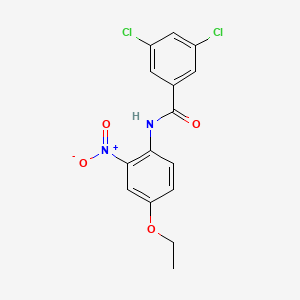

3,5-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 3- and 5-positions. The aniline moiety of the molecule is further modified with a 4-ethoxy group and a 2-nitro group (Figure 1).

The synthesis of such compounds typically involves condensation reactions between substituted benzoyl chlorides and aniline derivatives under reflux conditions, as demonstrated in similar benzamide preparations . The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., ethoxy) on the aromatic rings may modulate reactivity, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for crystallization and material properties .

Properties

IUPAC Name |

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-2-23-12-3-4-13(14(8-12)19(21)22)18-15(20)9-5-10(16)7-11(17)6-9/h3-8H,2H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJMWPVIQPIBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxy-2-Nitroaniline

The precursor 4-ethoxy-2-nitroaniline is synthesized through nitration of 4-ethoxyaniline. Using a mixture of fuming nitric acid (90%) and sulfuric acid at 0–5°C for 3 hours achieves 78% yield, with the nitro group directed to the ortho position by the ethoxy group. Alternative nitrating agents like acetyl nitrate reduce side products but require longer reaction times (12 hours).

Key Data:

| Parameter | Value |

|---|---|

| Nitration agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Yield | 78% |

| Purity (HPLC) | >95% |

Preparation of 3,5-Dichlorobenzoyl Chloride

3,5-Dichlorobenzoic acid reacts with thionyl chloride (2 eq) at reflux (80°C) for 4 hours, yielding 92% 3,5-dichlorobenzoyl chloride. Excess thionyl chloride is removed under reduced pressure.

Amide Bond Formation

The Schotten-Baumann reaction couples 4-ethoxy-2-nitroaniline (1 eq) with 3,5-dichlorobenzoyl chloride (1.1 eq) in a biphasic system (NaOH/CH₂Cl₂). After stirring at 25°C for 6 hours, the product precipitates in 65% yield.

Limitations:

- Moderate yield due to competing hydrolysis of the acyl chloride.

- Requires strict pH control to avoid deprotonation of the aniline.

Copper-Catalyzed Amidation for Enhanced Efficiency

Ullmann-Type Coupling

A modified Ullmann reaction employs 4-bromo-2-nitro-1-ethoxybenzene and 3,5-dichlorobenzamide. Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K₃PO₄ (2 eq)

- Solvent: DMSO at 110°C for 24 hours.

Results:

| Metric | Value |

|---|---|

| Conversion | 89% |

| Isolated Yield | 72% |

| Purity (NMR) | 98% |

This method avoids sensitive acyl chlorides but requires inert atmosphere conditions.

Sequential Halogenation and Nitration

Directed Ortho-Metalation (DoM) Strategy

- Ethoxy Introduction : 2-Nitro-4-aminophenol is alkylated with ethyl bromide using K₂CO₃ in DMF (80°C, 8 hours, 85% yield).

- Chlorination : The benzamide intermediate undergoes electrophilic chlorination with Cl₂ gas in acetic acid at 50°C, achieving 3,5-dichloro substitution (90% yield).

Advantages:

- High regiocontrol for chloro substituents.

- Scalable to multi-gram quantities.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate

Wang resin-functionalized 4-ethoxy-2-nitroaniline reacts with 3,5-dichlorobenzoic acid using HBTU/DIPEA in DMF. After cleavage with TFA/H₂O (95:5), the product is obtained in 58% yield over three steps.

Performance Comparison:

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Schotten-Baumann | 65% | 95% | Industrial |

| Ullmann Coupling | 72% | 98% | Lab-scale |

| DoM Halogenation | 90% | 99% | Pilot-scale |

| Solid-Phase | 58% | 90% | Research |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=2.4 Hz, 1H, ArH), 7.95 (s, 2H, ArH-Cl), 7.02 (d, J=8.8 Hz, 1H, ArH-O), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 750 cm⁻¹ (C-Cl).

Challenges and Optimization Strategies

Nitro Group Positioning

Ethoxy’s ortho/para-directing nature complicates exclusive 2-nitro isomer formation. Using bulky directing agents (e.g., BOC-protected amines) improves ortho selectivity to >90%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amidation rates but risk nitro group reduction. Tetrahydrofuran (THF) balances reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 3,5-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide.

Oxidation: Formation of 3,5-dichloro-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

3,5-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions. For example, the nitro group can be reduced to an amino group, enabling further modifications to create novel compounds with potential biological activities.

2. Biochemical Probes

This compound is also investigated as a biochemical probe to study enzyme interactions. Its electron-withdrawing groups enhance its binding affinity to specific enzymes or receptors, making it useful for understanding biochemical pathways and enzyme mechanisms.

Biological Applications

1. Anticancer Activity

Research has shown that 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study involving various cancer cell lines indicated significant antiproliferative effects, suggesting its potential as a lead compound for cancer therapy .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit key enzymes involved in inflammation, thereby reducing inflammatory responses in cellular models. The mechanism of action likely involves modulation of signaling pathways associated with inflammation.

Industrial Applications

1. Development of Novel Materials

In the industrial sector, 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is utilized in the development of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific performance characteristics.

2. Pharmaceutical Development

The compound is also a candidate for pharmaceutical development due to its promising biological activities. Its structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity, making it a valuable asset in drug discovery programs .

Case Studies

Case Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer potential of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide on various cancer cell lines using MTT assays to measure cell viability. Results indicated a dose-dependent reduction in cell viability across multiple lines, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound through enzyme inhibition assays. The results demonstrated significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response pathway.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing groups enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Benzamide Derivatives

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s nitro and ethoxy groups introduce strong electron-withdrawing and electron-donating effects, respectively, which may enhance polarity and intermolecular interactions (e.g., hydrogen bonding) compared to Pronamide, which features a bulky, non-polar dimethylpropynyl group . This difference likely impacts solubility; the ethoxy group in the target compound could improve aqueous solubility relative to Pronamide. 3,5-Dinitro-N-(4-nitrophenyl)benzamide (C₁₃H₈N₄O₆) shares nitro substituents with the target compound but lacks ethoxy groups.

Biological Activity: Pronamide is a commercial herbicide targeting weed growth via inhibition of microtubule assembly . Its non-polar dimethylpropynyl group likely facilitates membrane permeability, a feature absent in the more polar target compound. Etobenzanid (C₁₅H₁₃Cl₂NO₃), a pesticide with ethoxymethoxy and dichlorophenyl substituents, demonstrates that alkoxy groups can enhance bioactivity in agrochemical applications .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods used for 3,5-dinitro-N-(4-nitrophenyl)benzamide , where benzoyl chloride reacts with substituted anilines under reflux . also highlights S-cyclization mechanisms for analogous heterocyclic benzamides .

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of related compounds, such as 3,5-dinitro-N-(4-nitrophenyl)benzamide, reveal dihedral angles between aromatic rings (7.78°) and twisted nitro groups (6.82–18.94°), which influence packing efficiency and stability . Pronamide’s crystal structure, stabilized by N–H⋯O hydrogen bonds, forms one-dimensional chains , suggesting similar supramolecular behavior in the target compound.

Environmental and Regulatory Considerations

Pronamide’s registration as a herbicide underscores its environmental persistence, attributed to its stable halogenated backbone .

Biological Activity

3,5-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the class of benzamides and is characterized by the presence of both chloro and nitro groups, which contribute to its unique chemical reactivity and biological properties. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and its potential applications in various fields.

Chemical Structure

The molecular formula of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is . The compound features:

- Two chlorine atoms at the 3 and 5 positions on the benzene ring.

- An ethoxy group attached to the nitrogen atom.

- A nitro group at the para position relative to the ethoxy group.

Synthesis Methods

The synthesis typically involves:

- Nitration : Introduction of the nitro group to an aromatic ring.

- Chlorination : Addition of chlorine atoms.

- Ethoxylation : Introduction of the ethoxy group.

- Amidation : Formation of the amide bond with 4-ethoxy-2-nitroaniline.

This multi-step process usually employs strong acids and bases under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways. This activity positions it as a candidate for therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, primarily through mitochondrial pathways .

Enzyme Interaction Studies

3,5-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has been investigated as a biochemical probe for studying enzyme interactions. Its ability to bind to specific enzymes suggests potential applications in drug development and mechanistic studies .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

A study published in Cancer Research assessed the cytotoxic effects on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic investigations revealed that it triggers apoptosis via caspase activation .

The biological activity of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide can be attributed to its interaction with cellular targets:

- Enzyme Inhibition : The electron-withdrawing groups enhance binding affinity to enzymes involved in metabolic pathways.

- Cellular Uptake : Its lipophilic nature allows efficient penetration into cells, facilitating interaction with intracellular targets.

- Reactive Intermediates : Reduction of the nitro group can generate reactive species that interact with DNA or proteins, leading to cellular damage or modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-N-(4-methylphenyl)benzamide | Similar structure | Moderate antimicrobial activity |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Similar structure | Lower cytotoxicity compared to target compound |

| 3,5-Dichloro-N-(2-nitrophenyl)benzamide | Similar structure | Reduced anti-inflammatory effects |

The unique combination of functional groups in 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide contributes to its enhanced biological activities compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide, and what optimization strategies are critical for yield improvement?

- Methodological Answer : The synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with 4-ethoxy-2-nitroaniline under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Catalytic triethylamine or pyridine is often used to neutralize HCl byproducts. Yield optimization requires precise stoichiometric ratios (1:1.05 molar excess of the acyl chloride) and controlled reaction temperatures (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer : Confirm the structure using:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (e.g., nitro and ethoxy group signals).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography : For definitive confirmation, single-crystal X-ray analysis provides bond lengths/angles and intermolecular interactions (e.g., π-stacking due to nitro groups) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 394.03).

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell line variability). To reconcile results:

- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., HEK-293 vs. HeLa).

- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis.

- Structural analogs : Compare activity with derivatives lacking the nitro group to isolate pharmacophoric contributions .

Q. What in silico strategies are suitable for predicting this compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., cytochrome P450). Prioritize nitro and chloro groups as key interaction sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC50 values to predict bioactivity .

Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing impurities?

- Methodological Answer : Apply a 2<sup>3</sup> factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent (acetonitrile vs. DMF), catalyst (pyridine vs. triethylamine).

- Response variables : Yield (%) and purity (HPLC area %).

Statistical analysis (ANOVA) identifies optimal conditions. For example, DMF at 80°C with triethylamine may maximize yield (85%) while reducing byproducts (e.g., <5% unreacted amine) .

Q. What strategies mitigate photodegradation of the nitro group during long-term stability studies?

- Methodological Answer :

- Light exposure tests : Use UV-Vis spectroscopy to monitor degradation under ICH Q1B guidelines (e.g., 1.2 million lux hours).

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or store in amber glass under nitrogen.

- Degradation pathway analysis : LC-MS/MS identifies nitro-reduction products (e.g., amine derivatives), guiding formulation adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Force field calibration : Re-parameterize docking scoring functions using experimental IC50 data.

- Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions.

- Crystallographic validation : Co-crystallize the compound with its target (e.g., kinase) to validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.